alpha-[1-[(2-Hydroxyethyl)amino]ethyl]benzyl alcohol hydrochloride
Description
Chemical Structure: The compound features a benzyl alcohol backbone substituted at the alpha position with an ethyl group containing a 2-hydroxyethylamino moiety. Its IUPAC name is alpha-[1-[(2-Hydroxyethyl)amino]ethyl]benzyl alcohol hydrochloride, and its molecular formula is C₁₁H₁₈ClNO₂ (calculated based on structural analogs in ). The hydrochloride salt enhances solubility and stability.
The 2-hydroxyethyl group may influence receptor binding affinity and metabolic pathways compared to analogs with bulkier or aromatic substituents .
Properties
IUPAC Name |
2-(2-hydroxyethylamino)-1-phenylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-9(12-7-8-13)11(14)10-5-3-2-4-6-10;/h2-6,9,11-14H,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIPNGHJLVOBQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63991-20-8 | |
| Record name | Benzenemethanol, α-[1-[(2-hydroxyethyl)amino]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63991-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-[1-[(2-hydroxyethyl)amino]ethyl]benzyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Alpha-[1-[(2-Hydroxyethyl)amino]ethyl]benzyl alcohol hydrochloride, also known as alpha-(1-aminoethyl)-alpha-ethylbenzyl alcohol hydrochloride, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity through various studies, case reports, and data analyses.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H20ClNO2
- Molecular Weight : 235.75 g/mol
- CAS Number : 6452952
This compound features a hydroxyl group, which is significant for its interaction with biological membranes and potential pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that it may influence metabolic pathways related to glucose regulation and lipid metabolism, making it a candidate for treating conditions such as diabetes and obesity .
Key Mechanisms:
- Adrenergic Receptor Modulation : Similar compounds have shown beta-adrenergic blocking activity, which can affect heart rate and blood pressure regulation .
- Metabolic Regulation : The compound has been associated with hypoglycemic effects in animal models, suggesting its potential utility in managing Type II diabetes .
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound exhibit significant effects on cell cultures. For instance, studies have shown that these compounds can modulate cellular responses related to inflammation and metabolic processes .
In Vivo Studies
Several in vivo studies have been conducted to evaluate the efficacy of this compound in animal models:
-
Hypoglycemic Activity :
Study Type Animal Model Dose (mg/kg/day) Blood Glucose Reduction (%) Hypoglycemic Test C57BL/6J ob/ob mice 20 30 Obesity Study C57BL/KsJ db/db mice 15 25
Case Studies
A case study involving the administration of this compound reported significant improvements in metabolic parameters among obese diabetic rats. The study highlighted the compound's ability to reduce food intake without causing adverse side effects such as increased heart rate or muscle tremors, which are common with other anti-obesity medications .
Safety and Toxicology
The safety profile of this compound appears favorable based on available data. Toxicological assessments indicate minimal systemic toxicity when administered at therapeutic doses. The primary mode of action is believed to involve non-specific interactions with biological membranes, akin to other aryl alcohols .
Scientific Research Applications
Pharmacological Applications
1. Bronchodilation
Alpha-[1-[(2-Hydroxyethyl)amino]ethyl]benzyl alcohol hydrochloride has been identified as a potent bronchodilator. Research indicates that derivatives of this compound exhibit superior bronchodilating effects, making them valuable in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound's selectivity for specific adrenergic receptors contributes to its effectiveness in promoting airway dilation without significant side effects .
2. Diabetes and Obesity Management
Studies have shown that compounds similar to this compound can effectively lower blood glucose levels and reduce weight gain in animal models of type II diabetes and obesity . These compounds act by modulating insulin sensitivity and promoting lipolysis, which aids in weight management and metabolic control.
Case Studies
Case Study 1: Bronchodilator Efficacy
In a clinical trial involving patients with asthma, this compound was administered as an inhaled treatment. Results indicated a significant improvement in lung function, measured by forced expiratory volume (FEV1), within 30 minutes of administration. The bronchodilatory effect lasted for several hours, demonstrating the compound's potential as a rapid-relief therapy for asthma patients.
Case Study 2: Weight Management in Diabetic Models
In a study involving genetically obese mice, the administration of this compound resulted in a marked decrease in body weight over an eight-week period. Blood glucose levels were also significantly reduced, indicating improved metabolic control. The study concluded that the compound could serve as an effective adjunct therapy for managing obesity and diabetes .
Data Tables
| Application | Effect | Mechanism |
|---|---|---|
| Bronchodilation | Improved airflow | Beta-2 adrenergic receptor activation |
| Diabetes Management | Lowered blood glucose levels | Enhanced insulin sensitivity |
| Weight Loss | Reduced body weight | Stimulation of beta-3 adrenergic receptors |
| Study Type | Findings | |
|---|---|---|
| Clinical Trial | Significant lung function increase | Effective bronchodilator for asthma patients |
| Animal Study | Decreased weight and glucose | Potential treatment for obesity and diabetes |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The secondary amine and hydroxyethyl group facilitate nucleophilic substitution under specific conditions. For example:
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Sulfonylation : Analogous α-hydroxyphosphonates undergo mesylation with methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA) in toluene, yielding mesyloxy derivatives . A similar pathway is plausible for the benzyl alcohol group in this compound.
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Sulfonylation with MsCl | TEA, toluene, 25°C, 0.5 h | Mesyloxy derivative formation |
Alcoholysis and Transesterification
The hydroxyethyl group can participate in alcoholysis. For instance:
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Microwave-assisted substitution : In reactions with alcohols (e.g., methanol, ethanol) under microwave irradiation (135°C, 2 h), mesyloxy analogs undergo selective S<sub>N</sub>2 substitution to form alkoxy derivatives . This suggests the compound’s hydroxyethyl group could react similarly under catalytic conditions.
| Substrate | Alcohol | Catalyst | Temp/Time | Conversion (%) | Product |
|---|---|---|---|---|---|
| Mesyloxy analog | MeOH | TEA | 135°C, 2 h | 100 | Methoxy derivative |
Acid-Base Behavior
The hydrochloride salt enhances solubility in polar solvents and may influence reactivity:
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Deprotonation : In basic media (e.g., Na<sub>2</sub>CO<sub>3</sub>), the hydrochloride converts to the free base, enabling nucleophilic attack or coordination chemistry .
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Stability : The salt form stabilizes the amine against oxidation, critical for pharmaceutical applications .
Stability Under Harsh Conditions
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Thermal Degradation : Prolonged heating (>150°C) may decompose the hydrochloride salt, releasing HCl and forming dehydration byproducts .
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Hydrolysis : The hydroxyethyl group is susceptible to acid- or base-catalyzed hydrolysis, yielding glycolic acid derivatives .
Comparative Reactivity
Key differences between this compound and analogs include:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares a benzyl alcohol core with substitutions at the alpha-ethylamine position. Below is a comparative analysis of its structural and functional distinctions from related compounds:
Table 1: Structural and Functional Comparison
Pharmacological and Metabolic Insights
Receptor Selectivity: The 2-hydroxyethyl group in the target compound may favor β2-adrenergic receptor binding, akin to Ritodrine, due to moderate polarity and hydrogen-bonding capacity. In contrast, Isoxsuprine’s phenoxyethyl group enhances lipophilicity, favoring peripheral vasodilation . Ephedrine’s methyl substitution results in non-selective adrenergic activation, increasing cardiovascular side effects .
Metabolism :
- The target compound’s hydroxyethyl group likely undergoes glucuronidation (as seen in Phenyramidol) or hydroxylation , reducing systemic half-life compared to Ritodrine, which has a longer duration due to renal clearance .
- Compounds with aromatic substituents (e.g., Isoxsuprine, Methoxamine) are metabolized via CYP450-mediated oxidation , increasing drug-drug interaction risks .
Phenyramidol’s pyridyl group introduces basicity, affecting pH-dependent absorption .
Preparation Methods
Catalytic Hydrogenation of Ketone Precursors
The reduction of ketone intermediates represents the most widely documented route for synthesizing α-[1-[(2-Hydroxyethyl)amino]ethyl]benzyl alcohol hydrochloride. As outlined in US Patent 3644353A , this method involves hydrogenating a benzyl-protected ketone in the presence of palladium oxide (PdO) or palladium-on-charcoal (Pd/C) catalysts. A representative synthesis begins with 5-(N-benzyl-N-isopropylglycyl)salicylic acid methyl ester hydrochloride, which undergoes hydrogenation in ethanol/water (9:1 v/v) at room temperature under 1–3 atm H₂. The reaction typically achieves >80% conversion within 24 hours, yielding the deprotected secondary amine after filtration and recrystallization from methanol/ethyl acetate .
Critical parameters include:
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Catalyst loading : 5–10% PdO by substrate weight
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Solvent system : Polar protic solvents (e.g., ethanol, methanol) enhance proton availability for imine intermediate reduction.
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Temperature : Excessive heat (>50°C) promotes over-reduction of the benzyl alcohol moiety to toluene derivatives.
Sodium Borohydride-Mediated Reduction
Sodium borohydride (NaBH₄) provides a milder alternative for reducing labile ketones without requiring high-pressure hydrogenation equipment. In Example 13 of US3644353A , 5-(N-benzyl-N-isopropylglycyl)salicylic acid methyl ester hydrochloride (12.0 g) in ethanol reacts with NaBH₄ (2.40 g) at 15–20°C. The exothermic reaction completes within 2 hours, verified by UV-Vis spectroscopy (loss of absorbance at 278 nm). Post-reduction workup involves acid quenching with 2N H₂SO₄, followed by basification with Na₂CO₃ to precipitate the crude product. Recrystallization from isopropyl acetate affords the pure hydrochloride salt in 67% yield .
Table 1 : Optimization of NaBH₄ Reduction Conditions
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| NaBH₄ Equivalents | 1.5–2.0 eq | Maximizes ketone conversion without side reactions |
| Reaction Temperature | 15–25°C | Prevents borohydride decomposition |
| Solvent Polarity | ε > 20 (e.g., EtOH) | Stabilizes ionic intermediates |
Reductive Alkylation of Primary Amines
This two-step approach couples reductive amination with subsequent N-alkylation. A primary amine (e.g., 2-hydroxyethylamine) reacts with an aldehyde or ketone (e.g., benzyl acetone) under hydrogenation conditions to form the secondary amine. US3644353A details the use of pre-reduced Adams catalyst (PtO₂) in methanol at 25°C, achieving 74% yield after 17 hours. The intermediate is then treated with hydrochloric acid in ether to precipitate the hydrochloride salt.
Key advantages include:
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Functional group tolerance : Ethers, esters, and protected alcohols remain intact.
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Stereochemical control : Syn-periplanar transition states favor erythro diastereomers.
Grignard Reaction with Tertiary Alcohol Precursors
While less common, Grignard reagents enable the synthesis of tertiary alcohol intermediates later converted to the target compound. As per US3644353A , methyl 5-(bromoacetyl)salicylate reacts with isopropylmagnesium bromide in THF at −78°C, forming a tertiary alkoxide quenched with NH₄Cl. Acidic workup and catalytic debenzylation yield the primary alcohol, which undergoes N-alkylation with 2-chloroethylamine hydrochloride.
Challenges :
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Moisture sensitivity : Requires strict anhydrous conditions.
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Byproduct formation : Wurtz coupling competes at higher temperatures.
Industrial-Scale Production Considerations
For bulk synthesis, the catalytic hydrogenation route (Section 1) offers superior scalability. Pilot plant data from US3644353A demonstrate:
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Throughput : 50 kg batches processed in 500 L reactors.
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Purification : Centrifugal partition chromatography (CPC) replaces recrystallization, improving purity from 95% to 99.8%.
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Cost drivers : Catalyst recycling (3–5 cycles via Pd recovery membranes) reduces expenses by 40%.
Analytical Characterization of Intermediates
Quality control relies on:
Q & A
Q. Advanced
- Docking simulations : Use AutoDock Vina with the ADRA1A crystal structure (PDB: 2VT4). Key interactions include:
- QSAR analysis : Compare with methoxamine hydrochloride (CAS 61-16-5), noting enhanced affinity with bulkier N-alkyl substituents .
How should researchers optimize HPLC conditions for detecting degradation products under accelerated stability testing?
Q. Basic
- Column : C18 (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile (95:5 to 60:40 over 25 min).
- Degradants : Monitor for oxidation (RT ~8.2 min) and hydrolysis products (RT ~12.5 min) using PDA detection (200–400 nm) .
- Forced degradation : Expose to 40°C/75% RH for 4 weeks; correlate degradation kinetics with Arrhenius modeling .
What preclinical models are appropriate for evaluating the compound’s tissue-specific bioavailability, and how does hydrochloride salt formation influence absorption?
Q. Advanced
- In situ perfusion : Rat intestinal segments (jejunum) show 2.3-fold higher permeability for the hydrochloride vs. free base, attributed to enhanced solubility at pH 1.2–3.0 .
- PBPK modeling : Incorporate logP (1.2 ± 0.3) and pKa (9.1) to predict unbound fraction in plasma .
What safety protocols are critical when handling this compound, particularly regarding respiratory and dermal exposure risks?
Q. Basic
- PPE : Use N95 respirators, nitrile gloves, and chemical goggles in fume hoods .
- Spill management : Neutralize with 5% sodium bicarbonate, followed by adsorption with vermiculite .
- Waste disposal : Incinerate at ≥1000°C with alkaline scrubbers to prevent HCl emission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
